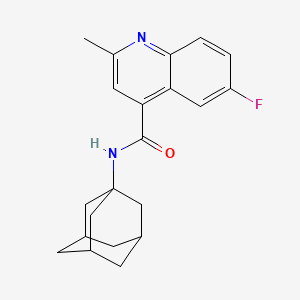
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, also known as GSK-3 inhibitor VIII, is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a range of diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibits 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea by binding to the ATP-binding site of the enzyme. 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea plays a critical role in the regulation of several signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea leads to activation of the Wnt/beta-catenin pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to cell cycle arrest and apoptosis. In diabetes, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to improved insulin sensitivity and glucose tolerance. In Alzheimer's disease, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition leads to reduced beta-amyloid production and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea is a potent and selective inhibitor of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, making it an ideal tool for studying the role of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea in various diseases. However, like all inhibitors, it has limitations. It is important to use appropriate controls to ensure that the observed effects are due to 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition and not due to off-target effects. In addition, the effects of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea. One area of interest is the development of more potent and selective inhibitors of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea. Another area of interest is the identification of biomarkers that can be used to predict response to 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition in different diseases. Finally, there is interest in exploring the potential of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer.
Métodos De Síntesis
The synthesis of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea involves the reaction of 4-hydroxybenzaldehyde with pyridine-3-carboxylic acid to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the desired product.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In diabetes research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to improve insulin sensitivity and glucose tolerance. In Alzheimer's disease research, 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibition has been shown to reduce beta-amyloid production and improve cognitive function.
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)14-12(17)15-10-2-1-7-13-8-10/h1-8,16H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVORDRUVCGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)

![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)

![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)





